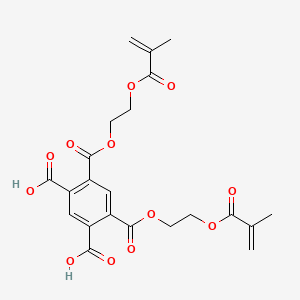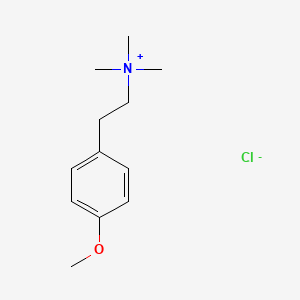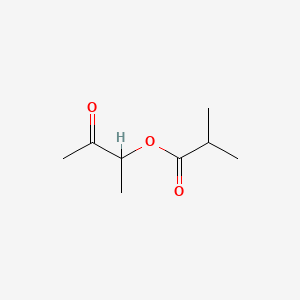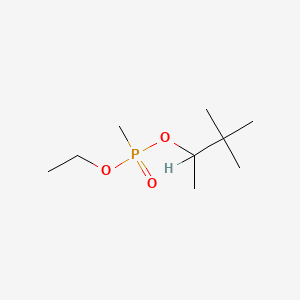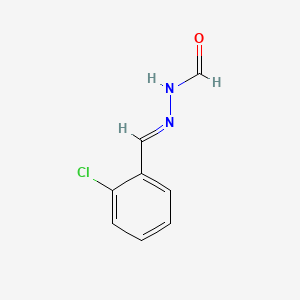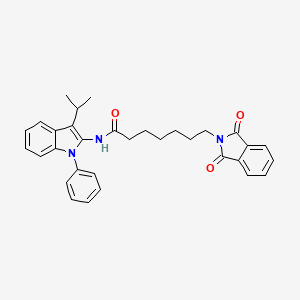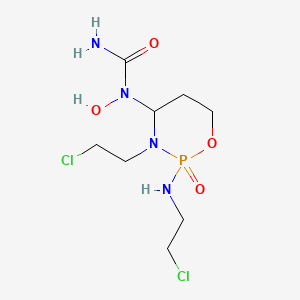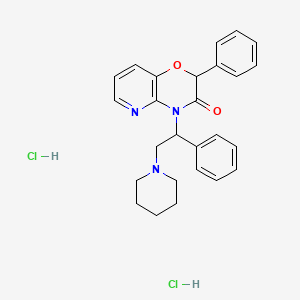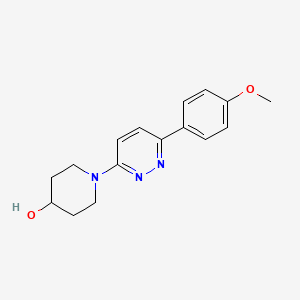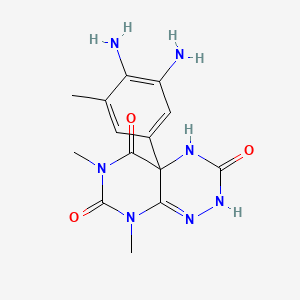
Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-4a-(3,4-diamino-5-methylphenyl)-6,8-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4a,8-Tetrahidro-4a-(3,4-diamino-5-metilfenil)-6,8-dimetilpirimido(5,4-e)-1,2,4-triazin-3,5,7(6H)-triona: es un compuesto orgánico complejo que pertenece a la clase de derivados de pirimido-triazina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de derivados de pirimido-triazina típicamente involucra reacciones de múltiples pasos a partir de precursores fácilmente disponibles. Las rutas sintéticas comunes incluyen:
Reacciones de ciclización: que involucran la condensación de aminas apropiadas con dicetonas o cetoésteres.
Reacciones de aminación: utilizando diaminas y compuestos aromáticos metil-sustituidos en condiciones controladas.
Métodos de producción industrial
La producción industrial de estos compuestos a menudo involucra:
Procesos por lotes: donde las reacciones se llevan a cabo en grandes reactores con un control preciso de la temperatura, la presión y el tiempo de reacción.
Procesos de flujo continuo: que ofrecen ventajas en términos de escalabilidad y consistencia.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: el compuesto puede sufrir reacciones de oxidación, a menudo utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: las reacciones de reducción pueden implicar agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: se pueden realizar reacciones de sustitución nucleófila o electrófila utilizando varios agentes halogenantes.
Reactivos y condiciones comunes
Agentes oxidantes: peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: borohidruro de sodio, hidruro de aluminio y litio.
Agentes halogenantes: cloro, bromo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos aminosustítuidos.
Aplicaciones Científicas De Investigación
Química
Catálisis: utilizado como catalizadores en la síntesis orgánica.
Ciencia de los materiales: incorporado en polímeros para mejorar las propiedades.
Biología
Inhibición enzimática: posibles inhibidores de enzimas específicas.
Actividad antimicrobiana: exhibe actividad contra diversas cepas microbianas.
Medicina
Desarrollo de fármacos: investigado para posibles aplicaciones terapéuticas, incluidas las propiedades anticancerígenas y antivirales.
Industria
Agricultura: utilizado en el desarrollo de agroquímicos.
Productos farmacéuticos: incorporado en formulaciones de medicamentos para mejorar la eficacia.
Mecanismo De Acción
El mecanismo de acción de los derivados de pirimido-triazina a menudo involucra:
Dianas moleculares: unión a proteínas o enzimas específicas, alterando su función.
Vías involucradas: modulación de vías de señalización, lo que lleva a los efectos biológicos deseados.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de pirimido(5,4-d)-1,2,3-triazina: estructura similar pero diferentes actividades biológicas.
Triazin-3,5-dionas: conocidas por sus propiedades herbicidas.
Propiedades
Número CAS |
113458-68-7 |
|---|---|
Fórmula molecular |
C14H17N7O3 |
Peso molecular |
331.33 g/mol |
Nombre IUPAC |
4a-(3,4-diamino-5-methylphenyl)-6,8-dimethyl-2,4-dihydropyrimido[5,4-e][1,2,4]triazine-3,5,7-trione |
InChI |
InChI=1S/C14H17N7O3/c1-6-4-7(5-8(15)9(6)16)14-10(18-19-12(23)17-14)20(2)13(24)21(3)11(14)22/h4-5H,15-16H2,1-3H3,(H2,17,19,23) |
Clave InChI |
FHAXAASBWISUEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N)N)C23C(=NNC(=O)N2)N(C(=O)N(C3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


